molecular formula C8H6Cl2O2 B026384 2,4-Dichlorophenylacetic acid CAS No. 19719-28-9

2,4-Dichlorophenylacetic acid

Cat. No.: B026384
CAS No.: 19719-28-9
M. Wt: 205.03 g/mol
InChI Key: GXMWLJKTGBZMBH-UHFFFAOYSA-N
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Description

2,4-Dichlorophenylacetic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54853. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Herbicide and Plant Growth Regulator : 2,4-Dichlorophenylacetic acid functions as a selective herbicide, targeting dicots without affecting monocots. It mimics natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death in weeds (Song, 2014). It alters the metabolism of polyamines and affects protein synthesis, contributing to its herbicidal properties (Fabra et al., 1993).

  • Toxicological Studies : The compound has been studied for its toxic effects on animal and plant cells. It can inhibit cell growth, DNA, and protein synthesis in mammalian cells, such as Chinese hamster ovary cells (Rivarola & Balegno, 1991). It's also been shown to induce oxidative stress and metabolic perturbations in bacteria like E. coli at sublethal levels (Bhat et al., 2015).

  • Environmental Impact and Remediation : Studies have focused on the environmental impact of this compound, including its role in contaminating water sources and methods for its removal. Photocatalytic degradation using nanocrystalline cryptomelane composite catalysts is one such method for treating wastewater contaminated with this herbicide (Lemus et al., 2008).

  • Genotoxicity and Carcinogenic Potential : Various studies have examined the genotoxic and carcinogenic potential of this compound. While some research indicates genotoxic effects on plants and potential hazards to humans, others have reported no significant genotoxic or carcinogenic potential in mammals (Bukowska, 2006; Charles et al., 1999; Aksakal et al., 2013).

  • Synthesis and Chemical Analysis : Research has also been conducted on the synthesis of this compound and its derivatives, as well as methods for its detection and analysis in environmental samples (Li et al., 2019; de Amarante et al., 2003).

Mechanism of Action

Target of Action

2,4-Dichlorophenylacetic acid (2,4-D) primarily targets the auxin receptors in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for plant body development .

Mode of Action

2,4-D is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . According to the US Environmental Protection Agency, 2,4-D mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway . This pathway involves the breakdown of 2,4-D into simpler compounds, which are then metabolized by the plant. The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .

Pharmacokinetics

Exposure to 2,4-d can occur when applying products that contain 2,4-d if you breathe it in or get it on your skin .

Result of Action

The result of 2,4-D’s action is the uncontrolled growth and eventual death of susceptible plants . At the molecular level, 2,4-D induces the expression of auxin-responsive genes . At the physiological level, it promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .

Action Environment

The action, efficacy, and stability of 2,4-D can be influenced by environmental factors. For example, individuals may be exposed to 2,4-D while walking or playing on very recently treated lawns, gardens, golf courses, parks, or other grassy areas . When workers make 2,4-D or apply it to weeds, they may have higher exposures .

Safety and Hazards

2,4-Dichlorophenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is fatal in contact with skin . It is harmful to aquatic life .

Future Directions

2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood by GC with electron-capture detection . It has also been used in the determination of 2-methyl-4-chlorophenoxyacetic acid (herbicide) in soils by GC technique .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMWLJKTGBZMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041363
Record name 2,4-Dichlorophenylacetic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19719-28-9
Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-Dichlorophenylacetic acid
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Record name 19719-28-9
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Record name 2,4-Dichlorophenylacetic acid
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Record name 2,4-dichlorophenylacetic acid
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Record name 2,4-DICHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,4-Dichlorophenylacetic acid primarily known for?

A1: this compound is mainly known as a precursor in the synthesis of various chemical compounds, particularly herbicides. One of the most well-known applications is its role in creating the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) [, ].

Q2: How is this compound synthesized?

A2: Several methods are available for synthesizing this compound. One approach involves a two-step process starting with 2,4-dichlorobenzyl chloride. This compound undergoes cyanidation followed by basic hydrolysis, resulting in this compound with a high yield of 84.8% []. An alternative method utilizes carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst, achieving a remarkable yield of 95% [].

Q3: What are the key analytical techniques employed to characterize and quantify this compound?

A3: Infrared (IR) spectroscopy, especially in conjunction with elemental analysis, is a common method for confirming the formation and characterizing hydrazinium salts of this compound []. Additionally, gas chromatography coupled with electron-capture detection is a highly sensitive technique used to determine the presence and quantity of this compound in complex matrices like blood samples [].

Q4: Has research been conducted to explore the potential of this compound for environmental remediation?

A4: Yes, research suggests that metal-organic frameworks (MOFs) show promise in removing this compound from water. Specifically, MIL-88(Fe)-NH2, a type of MOF, demonstrates a high adsorption capacity for this compound, potentially offering a practical solution for water treatment and environmental remediation []. Similarly, cysteine-functionalized zirconium-organic frameworks are being investigated for their efficacy in adsorbing this compound from contaminated water sources [].

Q5: Beyond environmental remediation, are there other applications being investigated for this compound?

A5: Research indicates that this compound plays a role in plant science. It is used in culture media for Withania somnifera, commonly known as Ashwagandha, to enhance the bioproduction of withaferin A, a compound with potential medicinal properties [].

Q6: What are the safety concerns associated with this compound?

A6: While this compound is a valuable precursor for various applications, handling it requires caution. Research highlights that exposure to this compound and its derivatives can lead to the formation of harmful disinfection by-products, particularly in specific settings like viticulture []. Therefore, understanding and mitigating potential risks associated with its use are essential.

Q7: Are there any efforts to develop more sustainable and environmentally friendly practices related to this compound?

A7: Research focuses on exploring sustainable solutions for managing this compound, including recycling, waste management, and the use of biochar derived from coffee waste for its removal from the environment []. These efforts reflect a growing awareness of the need to balance the benefits of using such compounds with responsible environmental practices.

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